molecular formula C19H21NO4 B5714526 methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate

methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate

Cat. No. B5714526
M. Wt: 327.4 g/mol
InChI Key: GIQNRBVADBTKND-UHFFFAOYSA-N
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Description

Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate, also known as DM-PAA-MB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate is not fully understood. However, it has been suggested that methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate may induce cell death in cancer cells by activating the mitochondrial apoptotic pathway. methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate has been shown to exhibit low toxicity in vitro and in vivo studies. methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate has also been shown to have a low binding affinity for human serum albumin, indicating that it may have good pharmacokinetic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate is its low toxicity, which makes it a good candidate for in vivo studies. However, methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate is a synthetic compound, and its synthesis method is complex and time-consuming. This may limit its use in large-scale experiments.

Future Directions

There are several future directions for methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate research. One direction is to investigate the potential of methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate as a new anti-cancer drug. Another direction is to explore the potential of methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate as a new antibiotic. Additionally, the mechanism of action of methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate needs to be further elucidated to understand its full potential. Finally, the synthesis method of methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate needs to be optimized to make it more efficient and cost-effective.
Conclusion:
In conclusion, methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate is a synthetic compound that has potential applications in various scientific research fields. methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate has been shown to exhibit anti-cancer activity and inhibit the growth of bacteria and fungi. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.

Synthesis Methods

Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate can be synthesized using a multi-step reaction process. The initial step involves the reaction of 3,4-dimethylphenol with acetic anhydride to form 3,4-dimethylphenyl acetate. The second step involves the reaction of 3,4-dimethylphenyl acetate with 2-methylbenzoic acid to form 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid. The final step involves the esterification of 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoic acid with methanol to form methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate.

Scientific Research Applications

Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate has been shown to exhibit anti-cancer activity by inducing cell death in cancer cells. methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 3-[[2-(3,4-dimethylphenoxy)acetyl]amino]-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-8-9-15(10-13(12)2)24-11-18(21)20-17-7-5-6-16(14(17)3)19(22)23-4/h5-10H,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQNRBVADBTKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate

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